5-Amino-N-isopropyl-2-methyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

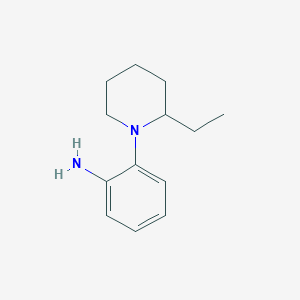

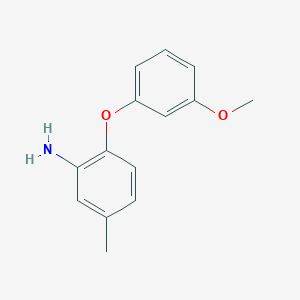

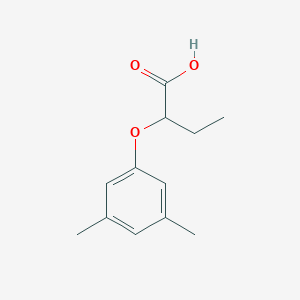

5-Amino-N-isopropyl-2-methyl-benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3 . Physical and Chemical Properties Analysis

This compound is a white to light yellow to light orange powder . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Photodegradation and Environmental Impact

- Sulfamethoxazole, a related compound, undergoes photodegradation in acidic aqueous solutions, leading to various photoproducts, indicating its potential environmental impact and behavior under light exposure (Zhou & Moore, 1994).

Photodynamic Therapy Applications

- A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, demonstrated significant potential in photodynamic therapy, particularly in treating cancer due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

- Isoxazole-containing sulfonamides, including derivatives of benzenesulfonamides, have been synthesized and shown to inhibit carbonic anhydrase II and VII, indicating potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Anticancer Activity

- N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and their derivatives were studied for their anticancer activity, showing potential against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).

Pharmaceutical Drug Synthesis

- Sulfamethoxazole-based monomers were synthesized and polymerized, showing enhanced antimicrobial activity compared to native drugs, indicating applications in developing new pharmaceutical formulations (Thamizharasi, Vasantha, & Reddy, 2002).

Molecular Structure Studies

- Structural characterization of various sulfonamide derivatives has been conducted to understand their molecular-electronic structures and kinetic properties, which is crucial for designing drugs with specific pharmacological properties (Rublova et al., 2017).

Drug Development for Cancer Treatment

- Ureido-substituted benzenesulfonamides showed potent inhibition of carbonic anhydrase IX and demonstrated antimetastatic activity in breast cancer models, suggesting their potential as novel anticancer agents (Pacchiano et al., 2011).

Propiedades

IUPAC Name |

5-amino-2-methyl-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFUQQSDHFGBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)